Methyl 2-(2-bromophenyl)propanoate
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Overview
Description
Methyl 2-(2-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 2-bromophenyl group, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 2-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the reaction of 2-bromophenylacetic acid with diazomethane, which results in the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the esterification of 2-bromophenylacetic acid with methanol under reflux conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Products like 2-(2-hydroxyphenyl)propanoate or 2-(2-cyanophenyl)propanoate.
Reduction: 2-(2-bromophenyl)propanol.
Oxidation: 2-(2-bromophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-(2-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)propanoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-bromophenyl)propanoate: Similar structure but with the bromine atom on the third carbon of the phenyl ring.
Methyl 3-(2-bromophenyl)propanoate: Similar structure but with the ester group on the third carbon of the propanoic acid chain.
Uniqueness
Methyl 2-(2-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRZBSMJSVWMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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